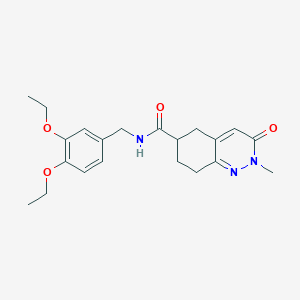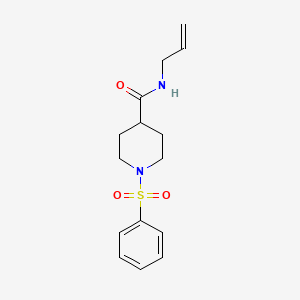
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical formula C17H22N2O3S and molecular weight of 342.44 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
Novel Piperidine Derivatives and Their Anti-Acetylcholinesterase Activity
A study described the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (AChE) activity. Compounds with bulky moieties in the para position of benzamide showed a substantial increase in activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced activity, highlighting the role of the basic quality of the nitrogen atom of piperidine in increasing activity. One compound was identified as a potent inhibitor of AChE, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990).
Aryl Ketone Catalyzed Radical Allylation of C(sp3)-H Bonds
This research achieved the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation, using 1,2-bis(phenylsulfonyl)-2-propene as an allyl source. The transformation was catalyzed solely by an organic molecule and proceeded smoothly even under visible light irradiation. This method could have broad applications in the selective allylation of substances including alkanes, carbamates, and alcohols (Kamijo et al., 2016).
Pharmacological Applications
Benzamide Derivatives as Selective Serotonin Receptor Agonists
A series of benzamide derivatives were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, with a polar substituent group at the 1-position of the piperidine ring, showed potential as novel prokinetic agents with reduced side effects, highlighting the selective serotonin 4 receptor agonistic activity (Sonda et al., 2004).
Antibacterial Activity of Benzenesulfonamide Derivatives
New N,N-diethylamide bearing sulfonamides were synthesized and showed marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus. This indicates the potential of these compounds in developing new antibacterial agents (Ajani et al., 2013).
Chemical Synthesis and Reactions
Sulfomethylation of Polyazamacrocycles
The sulfomethylation of piperazine and various polyazamacrocycles was explored, showing that the number of methanesulfonate groups introduced could be largely determined by pH. This method provides a new route to entry of mixed-side-chain macrocyclic chelates, which could have applications in chelation therapy and radiopharmacy (van Westrenen & Sherry, 1992).
Regio- and Enantioselective Hydrosulfonylation of 1,3-Dienes
A palladium-catalyzed process was developed for the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids, providing a method to access 1,3-disubstituted chiral allylic sulfones. This method is notable for its broad substrate scope and mild reaction conditions, demonstrating its potential utility in pharmaceutical chemistry (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-2-10-16-15(18)13-8-11-17(12-9-13)21(19,20)14-6-4-3-5-7-14/h2-7,13H,1,8-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIKUIZISTVUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-1-(phenylsulfonyl)-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)




![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
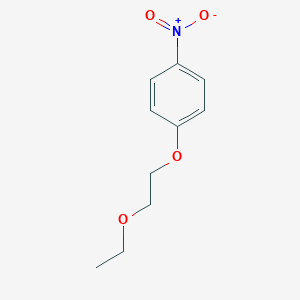
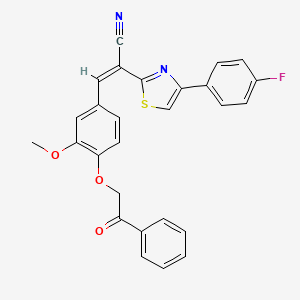

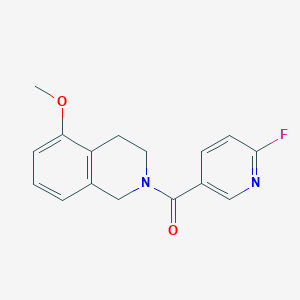
![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
